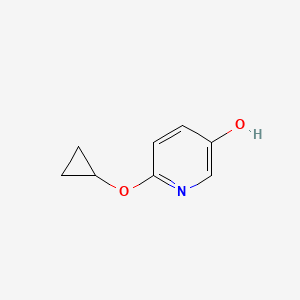

6-Cyclopropoxypyridin-3-ol

Description

6-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1128-75-2) is a pyridine derivative with a hydroxyl group at position 3 and a cyclopropylmethoxy substituent (-O-CH2-C3H5) at position 6 of the pyridine ring. Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol (calculated from atomic masses). The compound is a solid at room temperature and is used in pharmaceutical and agrochemical research due to its structural versatility .

Its IUPAC name is 6-(cyclopropylmethoxy)pyridin-3-ol, and its InChIKey (RFUSREAWDVGSMG-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Properties

CAS No. |

1346542-47-9 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

6-cyclopropyloxypyridin-3-ol |

InChI |

InChI=1S/C8H9NO2/c10-6-1-4-8(9-5-6)11-7-2-3-7/h1,4-5,7,10H,2-3H2 |

InChI Key |

ONQWMZCLGCVRKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Electron-withdrawing groups (e.g., -CF3 in 6-(Trifluoromethyl)pyridin-3-ol) increase the acidity of the hydroxyl group, making it more reactive in deprotonation or hydrogen-bonding interactions .

Halogenated Derivatives :

- Iodo and bromo substituents (e.g., 6-Iodo-5-methoxypyridin-3-ol and 6-Bromo-2-chloropyridin-3-ol) are pivotal in cross-coupling reactions (e.g., Suzuki, Ullmann), enabling the synthesis of complex heterocycles .

Alkoxy Variations :

- The cyclopropylmethoxy group in 6-(Cyclopropylmethoxy)pyridin-3-ol offers steric hindrance and conformational rigidity, which can improve binding specificity in drug-receptor interactions compared to linear alkoxy groups (e.g., methoxy) .

- Branched alkoxy substituents (e.g., isobutoxy in 6-(2-Methylpropoxy)pyridin-3-ol) may enhance lipophilicity, influencing membrane permeability in bioactive molecules .

Applications: Halogenated derivatives are widely used in medicinal chemistry for radioimaging or as pharmacophores. Trifluoromethyl-substituted pyridinols are valuable in fluorinated drug design due to their metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.